(R)-6-Chloro-2-hexanol

Description

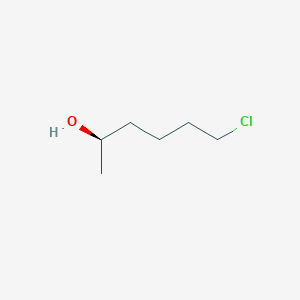

(R)-6-Chloro-2-hexanol is a chiral organic compound belonging to the family of halogenated secondary alcohols. nih.govscbt.com Its structure consists of a six-carbon hexane (B92381) backbone with a hydroxyl (-OH) group at the second carbon (C2) and a chlorine atom at the sixth carbon (C6). nih.govmolsyns.com The "(R)" designation in its name refers to the specific stereochemical configuration at the chiral center (C2), making it a distinct enantiomer from its mirror image, (S)-6-Chloro-2-hexanol. nih.gov This chirality is fundamental to its applications, as the three-dimensional arrangement of atoms can lead to significantly different biological activities. fiveable.me In contemporary chemical research, this compound is primarily valued as a chiral building block or intermediate in organic synthesis. smolecule.comcymitquimica.com Its bifunctional nature, containing both a reactive alcohol group and a terminal chloroalkane, allows for a variety of chemical transformations, making it a useful precursor for more complex, enantiomerically pure molecules, particularly within the pharmaceutical industry. smolecule.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-chlorohexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIPECSHAACCTQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426842 | |

| Record name | (R)-6-Chloro-2-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154885-33-3 | |

| Record name | (R)-6-Chloro-2-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-6-Chloro-2-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 6 Chloro 2 Hexanol

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods are highly valued for their ability to perform highly selective transformations under mild reaction conditions, often leading to high yields and enantiomeric excesses. mdpi.com These approaches leverage the inherent chirality of enzymes to control the stereochemical outcome of reactions.

Stereoselective Reduction of 6-Chloro-2-hexanone (B157210)

A primary and direct route to (R)-6-chloro-2-hexanol is the stereoselective reduction of the prochiral ketone, 6-chloro-2-hexanone. This transformation can be achieved using both chiral chemical catalysts and enzymes.

The asymmetric hydrogenation of ketones using chiral transition metal complexes is a powerful tool for synthesizing enantiomerically pure secondary alcohols. iupac.org Among these, ruthenium complexes containing the chiral diphosphine ligand (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have demonstrated high efficiency and enantioselectivity in the reduction of a wide range of ketones. iupac.orgacs.org

The mechanism of this catalytic hydrogenation is believed to involve a metal-ligand bifunctional process. researchgate.net In this process, a hydride from the ruthenium center and a proton from a coordinated diamine ligand are transferred to the carbonyl group of the ketone via a six-membered pericyclic transition state. researchgate.net This concerted mechanism, occurring in the outer coordination sphere of the ruthenium complex, allows for precise control of the stereochemistry, leading to high enantiomeric excess of the desired alcohol. researchgate.net For the synthesis of this compound, the use of an (R)-BINAP-ruthenium complex is a common approach, capable of achieving an enantiomeric excess (ee) greater than 90%. The reaction conditions, such as temperature and solvent polarity, must be carefully optimized to maximize stereoselectivity and minimize any potential racemization.

Table 1: Chiral Catalyst-Mediated Reduction of Ketones

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (R)-BINAP-Ruthenium Complexes | 6-Chloro-2-hexanone | >90% | |

| Ru(II)/ (S,S)-1/(R,R)-DPEN | 2-Acetylthiophene | >90% | acs.org |

| Ru(II)/ (S,S)-1/(R,R)-DACH | 2-Acetylfuran | 86% | acs.org |

| Ru-(S)-BINAP | Naphthacrylic acid | 98% | nptel.ac.in |

Biocatalytic reductions using alcohol dehydrogenases (ADHs) offer a highly selective and environmentally benign alternative to chemical methods. mdpi.comd-nb.info ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org By employing an ADH with the appropriate stereopreference, the reduction of 6-chloro-2-hexanone can yield this compound with excellent enantiomeric purity. mdpi.com

These enzymatic reactions often require a nicotinamide (B372718) cofactor, such as NADPH, which is regenerated in situ. mdpi.comd-nb.info This can be achieved through a substrate-coupled system, where an excess of a secondary alcohol like isopropanol (B130326) is used to reduce the cofactor, or through an enzyme-coupled system with a second enzyme and substrate. harvard.edugoogle.com For instance, ADHs from organisms like Lactobacillus species have been successfully used for the stereoselective reduction of ketones, providing high stereoselectivity under mild conditions. An NADPH-dependent reductase purified from baker's yeast has also shown high efficiency in reducing similar chloro-ketones to their corresponding alcohols with over 98% ee. acs.org

Table 2: Enzymatic Reduction of Ketones

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Lactobacillus spp. ADH | 6-Chloro-2-hexanone | This compound | High | |

| Baker's Yeast Reductase | 1-Chloro-2-hexanone | (R)-1-Chloro-2-hexanol | >98% | acs.org |

| Geotrichum candidum ADH | Acetophenone | (R)- or (S)-alcohol | High | d-nb.info |

| Lactobacillus kefir ADH | Acetophenone | (R)-alcohol | >99% | d-nb.info |

Stereoinversion Methodologies in Related Chiral Alcohols

Stereoinversion provides a pathway to an enantiomer from its opposite, readily available counterpart. While direct stereoinversion of (S)-6-chloro-2-hexanol to the (R)-enantiomer is not extensively documented, methodologies developed for other chiral alcohols are relevant. One notable approach is the Mitsunobu reaction, which proceeds with inversion of configuration. More recent developments include iron-catalyzed direct substitution of unactivated secondary alcohols, which also occurs with stereoinversion. nih.gov These methods typically involve the activation of the hydroxyl group followed by nucleophilic substitution. nih.govrsc.org Such strategies could theoretically be applied to convert an available (S)-enantiomer of a related alcohol into the desired (R)-configuration, which could then be converted to this compound.

Multistep Chemical Synthesis Routes

Multistep chemical syntheses offer flexibility in starting materials and can be designed to control the stereochemistry at various stages.

Routes via 6-Chloro-2-hexanone Precursors

The synthesis of this compound often proceeds through the key intermediate 6-chloro-2-hexanone. Therefore, the synthesis of this precursor is a critical first step. One common industrial method involves the dehydration of cyclohexanol (B46403) to cyclohexene, followed by thermal rearrangement to 1-methylcyclopentene. Subsequent hydration yields 1-methylcyclopentanol, which is then treated with an alkali metal hypochlorite (B82951) to form 1-methylcyclopentyl hypochlorite. google.com Thermal decomposition of this intermediate produces 6-chloro-2-hexanone. Another route involves the oxidation of methylcyclopentane. google.com Once 6-chloro-2-hexanone is obtained, it can be subjected to the stereoselective reduction methods described in section 2.1.1 to yield the target this compound.

An alternative approach starts with 6-chlorohexanal. Reaction with vinylmagnesium bromide forms 6-chloro-1-hexen-3-ol, which can then be hydrogenated using a chiral catalyst to produce this compound.

Oxidative Pathways to Chiral Chlorinated Hexanols (e.g., TEMPO-Mediated Oxidation)

Oxidative methods can also be employed in the synthesis of chiral chlorinated hexanols. For instance, the oxidation of a primary alcohol at one end of a chlorohexane chain can be achieved using reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). While TEMPO is primarily used for the selective oxidation of primary alcohols to aldehydes and carboxylic acids, or secondary alcohols to ketones, it can be part of a multi-step sequence. For example, if one were to start with 6-chloro-1-hexanol, a selective oxidation of a precursor diol followed by chlorination could be envisioned. The direct TEMPO-mediated oxidation to form the chlorinated alcohol from an alkane is not a standard transformation. However, related oxidative processes are crucial in creating the precursors for the final product.

Advances in Synthetic Efficiency and Sustainability

Recent advancements in the synthesis of chiral alcohols like this compound have focused on improving efficiency and sustainability. A key area of development is the use of biocatalysis. Enzymes such as alcohol dehydrogenases are increasingly used for the asymmetric reduction of ketones to produce enantiomerically pure alcohols. These enzymatic reactions often occur under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents.

Byproduct Management and Purification Strategies

The synthesis of enantiomerically pure compounds like this compound necessitates rigorous control over the formation of byproducts and effective purification strategies. The primary route to this chiral alcohol often involves the asymmetric reduction of its corresponding ketone, 6-chloro-2-hexanone. However, the synthesis of this ketone precursor can generate significant impurities.

One common pathway to 6-chloro-2-hexanone begins with cyclohexanol, which undergoes dehydration and rearrangement. During this process, the rearrangement of an intermediate can lead to the formation of undesired isomers, such as 3-chloro-1-hexene. The presence of such byproducts complicates the purification process and can impact the yield and quality of the final product. To mitigate this, specific purification techniques are employed. Traditional methods like distillation and adsorption-based purification are effective in removing these trace impurities. More advanced strategies, such as the use of zeolite membranes, have demonstrated separation efficiencies greater than 99% while also reducing energy consumption.

Once the precursor ketone is synthesized, its reduction to this compound must be highly stereoselective to avoid the formation of the (S)-enantiomer. Any lack of selectivity results in a racemic mixture that requires chiral separation. The final purification of this compound to achieve high enantiomeric excess is critical and is typically accomplished using column chromatography with a silica (B1680970) gel stationary phase and a hexane (B92381)/ethyl acetate (B1210297) gradient as the mobile phase. Derivatization of the alcohol to an ester can also be employed to enhance volatility and improve separation during gas chromatography analysis. nih.gov

Table 1: Byproduct and Purification Summary

| Synthetic Step | Potential Byproduct | Management/Purification Strategy | Reference |

|---|---|---|---|

| Rearrangement to 6-Chloro-2-hexanone | 3-Chloro-1-hexene | Distillation, Adsorption, Zeolite Membranes | |

| Asymmetric Reduction of 6-Chloro-2-hexanone | (S)-6-Chloro-2-hexanol | Chiral HPLC, Column Chromatography | reddit.com |

| General Purification | Residual Reactants/Solvents | Column Chromatography (Silica Gel) |

Solvent-Free Catalysis and Green Chemistry Principles in Alcohol Oxidation

The principles of green chemistry are increasingly influencing the development of synthetic routes in the chemical industry, aiming to reduce environmental impact. acs.org These principles include preventing waste, maximizing atom economy, using safer solvents and auxiliaries, and employing catalysis over stoichiometric reagents. acs.orgacs.org The synthesis of this compound, particularly in the oxidation steps of its precursors, provides a clear context for the application of these principles.

A key reaction in related synthetic pathways is the oxidation of alcohols. Traditionally, these oxidations have used stoichiometric amounts of heavy metal oxidants, which are toxic and generate significant waste. Modern approaches focus on catalytic methods using cleaner oxidants like molecular oxygen or hydrogen peroxide. acs.org For instance, the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation of alcohols is a widely adopted catalytic method. acs.org A notable green improvement in this process is the replacement of hazardous chlorinated solvents like dichloromethane (B109758) with more sustainable alternatives such as ionic liquids (e.g., [BMIM][BF₄]), which can enhance sustainability without sacrificing yield.

Solvent-free reaction conditions represent a significant step forward in green chemistry. skpharmteco.com Microwave-assisted organic synthesis under solvent-free conditions has emerged as a powerful technique for the oxidation of primary and secondary alcohols, offering high efficiency and reduced reaction times. nih.govfrontiersin.org These methods align with the green chemistry goal of making the use of auxiliary substances like solvents unnecessary wherever possible. skpharmteco.com Biocatalysis, using enzymes like alcohol dehydrogenases or laccases, also offers a green alternative for alcohol oxidation and reduction, operating under mild conditions with high selectivity. uniovi.escsic.es

Table 2: Comparison of Traditional vs. Green Oxidation Methods

| Parameter | Traditional Method (e.g., Stoichiometric CrO₃) | Green Catalytic Method (e.g., TEMPO/O₂) | Reference |

|---|---|---|---|

| Reagent Type | Stoichiometric | Catalytic | acs.org |

| Solvent | Often chlorinated (e.g., Dichloromethane) | Can be replaced with ionic liquids or run solvent-free | |

| Byproducts | Heavy metal waste | Water or other benign molecules | acs.org |

| Atom Economy | Low | High | acs.org |

Industrial-Scale Production Considerations (e.g., Continuous-Flow Reactors)

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces challenges related to cost, safety, efficiency, and consistency. Continuous-flow reactors have emerged as a superior alternative to traditional batch processing for addressing these challenges in the production of specialty chemicals and pharmaceuticals. nih.govbeilstein-journals.org

The advantages of continuous-flow systems include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater reproducibility due to precise control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.orgacs.org In the synthesis of the precursor 6-chloro-2-hexanone, continuous-flow reactors have been successfully employed for the dehydration of cyclohexanol, achieving high throughputs of over one ton per day. The use of robust silica-alumina catalysts in these systems ensures sustained activity for extended periods (over 500 hours), which is crucial for industrial viability.

Furthermore, continuous-flow technology is particularly well-suited for catalytic reactions, including biocatalysis. researchgate.netnih.gov Immobilized enzymes or chemical catalysts can be packed into columns (packed-bed reactors), allowing the reaction mixture to flow through, facilitating easy separation of the product from the catalyst, and enabling catalyst recycling. csic.esbeilstein-journals.org This approach has been used for the biocatalytic production of various chiral alcohols, demonstrating high productivity and space-time yields that are often orders of magnitude greater than corresponding batch processes. researchgate.netrsc.org The integration of multiple reaction steps into a single, telescoped continuous-flow system further streamlines production, reduces waste, and minimizes manual handling. nih.gov

Table 3: Batch vs. Continuous-Flow Processing for Chiral Alcohol Synthesis

| Parameter | Batch Reactor | Continuous-Flow Reactor | Reference |

|---|---|---|---|

| Scalability | Difficult, requires re-optimization | Easier, by running the reactor for longer times ("scaling-out") | nih.govbeilstein-journals.org |

| Heat & Mass Transfer | Often limited, can lead to hotspots | Excellent due to high surface-area-to-volume ratio | beilstein-journals.org |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes | nih.gov |

| Productivity (Space-Time Yield) | Generally lower | Significantly higher | rsc.org |

| Catalyst Recycling | Requires separate recovery step | Simplified with packed-bed reactors | csic.es |

Reactivity and Reaction Mechanisms of R 6 Chloro 2 Hexanol

Nucleophilic Substitution Reactions Involving the Halogen and Hydroxyl Groups

The hydroxyl and chloro groups are the focal points of the molecule's reactivity in nucleophilic substitution. The hydroxyl group is a poor leaving group itself but can be converted into a good leaving group (e.g., by protonation to form -OH2+ or conversion to a tosylate ester). The carbon atom it is attached to (C2) is a secondary electrophilic center. The chlorine atom is a good leaving group, and the primary carbon it is attached to (C6) is also an electrophilic center.

(R)-6-Chloro-2-hexanol can undergo intramolecular nucleophilic substitution, where the hydroxyl group acts as an internal nucleophile. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide ion. This alkoxide can then attack the electrophilic carbon at the C6 position, displacing the chloride ion in an intramolecular Williamson ether synthesis.

Given that the attacking nucleophile (at C2) and the leaving group (at C6) are separated by four carbon atoms (a 1,5-relationship), the resulting cyclic product is a five-membered ring, specifically a substituted tetrahydrofuran. The formation of an oxetane, a four-membered ring, would require a 1,3-haloalcohol. The cyclization of this compound proceeds via an intramolecular SN2 mechanism, resulting in the formation of (R)-2-methyltetrahydrofuran.

Table 1: Intramolecular Cyclization of this compound

| Reactant | Reagent | Mechanism | Product |

|---|

Intermolecular reactions involve the attack of an external nucleophile on either the C2 or C6 position of this compound. The mechanism of these reactions can be SN1, SN2, or SNi, leading to different stereochemical outcomes.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org For this compound, an SN1 reaction is more likely to occur at the secondary C2 position after the hydroxyl group is converted into a good leaving group (e.g., by protonation in a polar protic solvent).

The rate-determining step is the formation of the secondary carbocation. youtube.commasterorganicchemistry.com This carbocation is sp² hybridized and has a planar geometry. libretexts.org Consequently, the nucleophile can attack from either face of the plane with nearly equal probability. libretexts.orgmasterorganicchemistry.com This leads to a mixture of retention and inversion of configuration at the chiral center, resulting in a largely racemized product. libretexts.org Carbocation rearrangements are also possible if they lead to a more stable carbocation, although in this specific structure, a rearrangement is unlikely. youtube.comyoutube.com

Table 2: Factors Favoring SN1 Reactions at C2

| Factor | Description |

|---|---|

| Substrate | Tertiary > Secondary. SN1 is favored at the secondary C2 position over the primary C6. masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) are typical. youtube.com |

| Leaving Group | A good leaving group is required (e.g., H₂O after protonation, OTs). youtube.com |

| Solvent | Polar protic solvents (e.g., water, ethanol) are required to stabilize the carbocation intermediate. youtube.com |

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com This mechanism is favored at both the primary C6 position and the secondary C2 position (after conversion of -OH to a good leaving group).

A key feature of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. masterorganicchemistry.comck12.org This leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.com For example, if this compound is converted to its tosylate and then reacted with a strong nucleophile like sodium azide (B81097) (NaN₃), the product will be (S)-6-chloro-2-azidohexane. The reaction rate is sensitive to steric hindrance; therefore, it proceeds more readily at the primary C6 position than the more sterically hindered secondary C2 position. masterorganicchemistry.comyoutube.com

Table 3: Substrate Reactivity in SN2 Reactions

| Substrate Type | Relative Rate | Rationale |

|---|---|---|

| Methyl | Fastest | Least steric hindrance. masterorganicchemistry.com |

| Primary (1°) | Fast | Minimal steric hindrance (e.g., C6 position). ck12.org |

| Secondary (2°) | Slow | Moderate steric hindrance (e.g., C2 position). ck12.org |

The SNi (Substitution Nucleophilic internal) mechanism is a less common pathway that results in the retention of stereochemistry. mugberiagangadharmahavidyalaya.ac.inwikipedia.org The classic example is the reaction of an alcohol with thionyl chloride (SOCl₂) in a non-polar solvent. wikipedia.org

In this reaction, the hydroxyl group of this compound first attacks the thionyl chloride to form an alkyl chlorosulfite intermediate. mugberiagangadharmahavidyalaya.ac.inwikipedia.org This step occurs with retention of configuration as the C-O bond is not broken. mugberiagangadharmahavidyalaya.ac.in In the second step, the chloride from the chlorosulfite group attacks the chiral carbon from the same face that the leaving group (now sulfur dioxide and a chloride ion) is departing from. This "front-side" attack is internal to the intermediate ion pair, leading to the formation of (R)-1,5-dichlorohexane with the same (R) configuration as the starting alcohol. mugberiagangadharmahavidyalaya.ac.in

It is important to note that if a base like pyridine (B92270) is added to the reaction, the mechanism changes. Pyridine reacts with the intermediate, displacing the chloride, which then acts as an external nucleophile, forcing a standard SN2 backside attack and causing an inversion of configuration. wikipedia.orgmasterorganicchemistry.com

The terminal chloro substituent at the C6 position exerts an electronic influence on the reactivity at the C2 position. Chlorine is an electronegative atom and pulls electron density away from the rest of the carbon chain through a negative inductive effect (-I effect). libretexts.org

This electron-withdrawing effect has several consequences for reaction kinetics and selectivity:

Destabilization of Carbocations: The inductive effect destabilizes any positive charge that might develop at the C2 position. This makes the formation of a carbocation intermediate more difficult, thereby decreasing the rate of SN1 reactions at C2 compared to a similar alcohol without the chloro substituent. libretexts.org

Increased Acidity: The electron-withdrawing effect polarizes the O-H bond, making the hydroxyl proton slightly more acidic. This can facilitate reactions that begin with the deprotonation of the alcohol.

Transition State Effects: In an SN2 reaction, the transition state has a partial negative charge distributed between the incoming nucleophile and the outgoing leaving group. The electron-withdrawing nature of the distant chloro group can have a complex, though generally small, effect on the stability of this transition state.

Intermolecular Substitution Reactions

Elimination Reactions

Elimination reactions are a key class of transformations for this compound, leading to the formation of unsaturated compounds. These reactions typically involve the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon to form a double bond (dehydration) or the removal of hydrogen and chlorine atoms (dehydrohalogenation).

Dehydration to Alkenes (E2 Mechanisms)

The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. libretexts.org For secondary alcohols like this compound, this process can proceed through an E2 (bimolecular elimination) mechanism under specific conditions, although an E1 pathway is also possible. libretexts.orgmasterorganicchemistry.com

The E2 mechanism is a single, concerted step where a base removes a proton from a carbon adjacent to the hydroxyl group (the β-carbon), and simultaneously the protonated hydroxyl group (a good leaving group, -OH2+) departs. pressbooks.pub For this to occur, a strong acid is required to protonate the hydroxyl group, making it a better leaving group. libretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

A critical requirement for the E2 mechanism is an anti-periplanar arrangement between the hydrogen atom to be removed and the leaving group. pressbooks.pubmasterorganicchemistry.com This stereochemical constraint influences which alkene isomer is formed. In the case of this compound, proton abstraction can occur from either C1 or C3.

Zaitsev's Rule: Generally, elimination reactions favor the formation of the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's rule. masterorganicchemistry.comlibretexts.org Abstraction of a proton from C3 would lead to the more substituted hexene derivative.

Hofmann's Rule: However, if a sterically hindered base is used, the less substituted alkene may be the major product (Hofmann's rule) due to the base preferentially attacking the less sterically hindered proton on C1. pressbooks.pub

The reaction conditions, particularly the choice of acid catalyst and temperature, are crucial. Heating the alcohol in the presence of a strong acid like sulfuric acid or phosphoric acid is typical. libretexts.org

β-Elimination Pathways

β-elimination refers to a reaction where two substituents on adjacent carbon atoms (the α and β carbons) are removed, leading to the formation of a double bond. quora.com In this compound, two primary β-elimination pathways are possible: dehydration (as discussed above) and dehydrohalogenation.

Dehydrohalogenation: This pathway involves the removal of the chlorine atom from C6 and a hydrogen atom from C5. This reaction is typically promoted by a strong base. quora.com The alkoxide ion formed by deprotonating the hydroxyl group of another alcohol molecule can act as the base, abstracting a proton from C5, while the chloride ion is eliminated. This results in the formation of an alkene. quora.com

Intramolecular Cyclization: A significant competing reaction to intermolecular β-elimination is intramolecular cyclization. The oxygen of the hydroxyl group can act as a nucleophile, attacking the electrophilic C6 carbon and displacing the chloride ion in an intramolecular Williamson ether synthesis. This reaction is favored when the alkoxide is formed by adding a base (e.g., sodium hydride). The product of this 5-exo-tet cyclization is a chiral substituted tetrahydrofuran, (R)-2-methyl-tetrahydrofuran. nih.govresearchgate.net The formation of five- and six-membered rings through such intramolecular cyclizations is often thermodynamically and kinetically favored. nih.gov

Oxidation Reactions of Secondary Alcohols

The secondary alcohol group in this compound can be oxidized to a ketone. libretexts.orgbyjus.com This transformation is a fundamental reaction in organic synthesis. byjus.com The product of this oxidation is (R)-6-chloro-2-hexanone. guidechem.comguidechem.com This ketone is a valuable intermediate, notably in the synthesis of pharmaceuticals. guidechem.com

A variety of oxidizing agents can be employed to convert secondary alcohols to ketones. chemistrysteps.com Common laboratory reagents for this purpose include:

Chromium-based reagents: Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent), is a strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.orgchemistrysteps.com Pyridinium chlorochromate (PCC) is a milder alternative that also effects this transformation. libretexts.org

Other reagents: Potassium permanganate (B83412) (KMnO₄) is another strong oxidizing agent capable of this conversion. libretexts.org Milder and more selective methods, such as the Swern oxidation or the use of Dess-Martin periodinane, are also widely used to minimize side reactions.

The presence of the chloride atom in the molecule is generally not expected to interfere with the oxidation of the secondary alcohol, although harsh conditions could potentially lead to side reactions. sciencemadness.org The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of a proton from the carbon bearing the oxygen, which results in the formation of the carbon-oxygen double bond. libretexts.orgchemistrysteps.com

| Reagent | Conditions | Product |

| Chromic Acid (Jones Reagent) | Acetone, H₂SO₄ | (R)-6-chloro-2-hexanone |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | (R)-6-chloro-2-hexanone |

| Sodium Hypochlorite (B82951)/TEMPO | Biphasic, catalytic TEMPO | (R)-6-chloro-2-hexanone |

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization involves chemically modifying a compound to change its properties for a specific purpose, such as improving its volatility for gas chromatography (GC) analysis or enhancing its reactivity for subsequent synthetic steps. mdpi.comacademicjournals.org

For analytical applications , the hydroxyl group of this compound is the primary site for derivatization. To determine the enantiomeric excess (ee) of a chiral alcohol, it is often converted into a pair of diastereomers by reacting it with a chiral derivatizing agent. These diastereomers can then be separated and quantified using non-chiral chromatographic techniques like GC or HPLC.

A common chiral derivatizing agent is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). Reaction with this compound would yield two diastereomeric Mosher's esters, which can be analyzed to determine the optical purity of the original alcohol. Another common technique is silylation, where the hydroxyl proton is replaced with a silyl (B83357) group (e.g., trimethylsilyl, TMS) by reacting the alcohol with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com This increases the volatility and thermal stability of the analyte, making it more suitable for GC-MS analysis. mdpi.com

For synthetic applications , derivatization is used to protect the hydroxyl group or to convert it into a better leaving group.

Protection: The hydroxyl group can be protected to prevent it from reacting in subsequent synthetic steps. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS), ethers (e.g., MOM, BOM), or esters.

Activation: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution reactions at C2, it can be converted into a better leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate ester is an excellent leaving group, allowing for the introduction of various nucleophiles at the C2 position with inversion of stereochemistry.

| Application | Derivatization Method | Reagent Example | Purpose |

| Analytical | Esterification (Chiral) | Mosher's acid chloride | Determination of enantiomeric excess |

| Analytical | Silylation | BSTFA or MSTFA | Increase volatility for GC analysis |

| Synthetic | Protection | t-Butyldimethylsilyl chloride | Prevent reaction of -OH group |

| Synthetic | Activation | p-Toluenesulfonyl chloride | Convert -OH to a good leaving group |

Stereochemical Aspects and Chiral Recognition

Enantiomeric Purity and Control in Synthesis

Achieving high enantiomeric purity is paramount in the synthesis of (R)-6-Chloro-2-hexanol, as its utility as a chiral intermediate depends on its stereochemical integrity. The primary and most direct route involves the stereoselective reduction of the prochiral ketone, 6-chloro-2-hexanone (B157210). This transformation is accomplished through two main strategies: chiral chemical catalysis and enzymatic reduction.

In chemical catalysis, the asymmetric hydrogenation of 6-chloro-2-hexanone using chiral transition metal complexes is a potent method. A common and effective approach employs (R)-BINAP-ruthenium complexes as catalysts. This method is capable of producing this compound with an enantiomeric excess (ee) greater than 90%. The mechanism involves a concerted transfer of a hydride from the ruthenium center and a proton from a coordinated diamine ligand to the ketone's carbonyl group, proceeding through a six-membered pericyclic transition state. This precise control over the stereochemistry is achieved by optimizing reaction conditions such as solvent polarity and temperature to maximize stereoselectivity.

Biocatalytic methods offer an alternative that operates under mild conditions and often yields exceptionally high enantiomeric purity. Enzymes, particularly alcohol dehydrogenases (ADHs) from organisms like Lactobacillus species, are used for the stereoselective reduction of 6-chloro-2-hexanone. Additionally, NADPH-dependent reductases, such as those purified from baker's yeast, have demonstrated high efficiency in reducing similar chloro-ketones, achieving enantiomeric excess values of over 98%.

Regardless of the synthetic method, rigorous purification is necessary to isolate the enantiomerically pure product. The primary technique for removing the unwanted (S)-enantiomer and other impurities is column chromatography, typically using a silica (B1680970) gel stationary phase with a hexane (B92381)/ethyl acetate (B1210297) gradient as the mobile phase.

| Method | Catalyst/Enzyme | Substrate | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Catalytic Hydrogenation | (R)-BINAP-ruthenium complexes | 6-Chloro-2-hexanone | >90% |

| Enzymatic Reduction | Alcohol Dehydrogenase (e.g., from Lactobacillus spp.) | 6-Chloro-2-hexanone | High |

| Enzymatic Reduction | Baker's Yeast Reductase (NADPH-dependent) | Chloro-ketones | >98% |

Comparative Analysis with the (S)-Enantiomer: Stereochemical Divergence

This compound and (S)-6-Chloro-2-hexanol are enantiomers, meaning they are non-superimposable mirror images of each other. While they share identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their stereochemical divergence becomes apparent in a chiral environment. Their fundamental difference lies in the three-dimensional arrangement of atoms around the C2 chiral center, which leads to distinct interactions with other chiral molecules and polarized light.

The most significant divergence is observed in their biological activity and their roles in asymmetric synthesis. The specific spatial orientation of the hydroxyl group in the (R)-enantiomer versus the (S)-enantiomer means they will interact differently with the chiral active sites of enzymes or cellular receptors. This often results in one enantiomer exhibiting a desired biological effect while the other may be less active, inactive, or even cause adverse effects.

This divergence extends to their synthesis. The production of the (R)-enantiomer requires specific (R)-configured chiral catalysts or particular enzymes, whereas the synthesis of the (S)-enantiomer would necessitate the corresponding (S)-configured catalysts. york.ac.uk Furthermore, stereoinversion techniques, such as the Mitsunobu reaction, can theoretically be employed to convert the more readily available (S)-enantiomer into the desired (R)-enantiomer, a process that relies on the inversion of the stereochemical configuration.

Chiral Recognition in Enzyme Studies

The synthesis of this compound via enzymatic routes is a prime example of chiral recognition at a molecular level. Biocatalysts, such as alcohol dehydrogenases and other reductases, possess highly specific, three-dimensional active sites that are themselves chiral.

During the enzymatic reduction of the prochiral 6-chloro-2-hexanone, the enzyme's active site preferentially binds the substrate in a specific orientation. This precise positioning dictates the face of the carbonyl group to which a hydride (often from a cofactor like NADPH) is delivered. For instance, enzymes that produce this compound are structured to facilitate hydride transfer to the re-face of the ketone's carbonyl group. This high degree of selectivity prevents the formation of the (S)-enantiomer, leading to products with very high enantiomeric excess (>98%).

This enzymatic selectivity underscores the principle of chiral recognition, where the enzyme can distinguish between the two prochiral faces of the substrate, resulting in a controlled and predictable stereochemical outcome.

| Enzyme Source | Enzyme Type | Reaction | Stereochemical Outcome | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Lactobacillus spp. | Alcohol Dehydrogenase (ADH) | Reduction of 6-Chloro-2-hexanone | This compound | High |

| Baker's Yeast | NADPH-dependent Reductase | Reduction of Chloro-ketones | (R)-alcohols | >98% |

Applications of R 6 Chloro 2 Hexanol in Advanced Organic Synthesis

As a Chiral Building Block in Pharmaceutical Intermediates

The primary application of (R)-6-chloro-2-hexanol in the pharmaceutical industry is as a chiral synthon for the preparation of enantiomerically pure drug substances. The stereocenter in this compound is often incorporated into the final active pharmaceutical ingredient (API), where the specific stereochemistry is critical for its therapeutic efficacy and safety profile.

One notable example is its use in the synthesis of deuterated analogs of pentoxifylline (B538998) and its metabolites. googleapis.com Pentoxifylline is a vasodilator drug used to improve blood flow. cionpharma.com Its major active metabolite also possesses a chiral center. The synthesis of stereochemically pure versions of these compounds is essential for studying their specific pharmacological activities. A European patent describes a process where commercially available this compound is a potential starting material for the synthesis of these deuterated analogs. googleapis.com The synthesis of 6-chloro-2-hexanone (B157210), the precursor to this compound, is also highlighted as a key step in the manufacture of pentoxifylline. cionpharma.comgoogle.com

The general strategy for utilizing this compound in pharmaceutical synthesis involves the sequential reaction of its two functional groups. The hydroxyl group can be protected or converted into a better leaving group, allowing for nucleophilic substitution at the chiral center, or it can be used for esterification or etherification. The chloro group can be displaced by a variety of nucleophiles to build more complex molecular architectures.

Table 1: Pharmaceutical Intermediates and Related Compounds

| Compound | Application/Role |

|---|---|

| This compound | Chiral building block |

| 6-Chloro-2-hexanone | Precursor to this compound and intermediate for Pentoxifylline |

| Pentoxifylline | Vasodilator drug |

| Deuterated analogs of Pentoxifylline | Investigational compounds for pharmacological studies |

Role in Agrochemical Development

While specific examples of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the principles of chiral chemistry are of increasing importance in this sector. nih.govchiralpedia.com Many modern herbicides, insecticides, and fungicides are chiral molecules, and often only one enantiomer exhibits the desired biological activity. chiralpedia.com The use of single-enantiomer agrochemicals can lead to reduced application rates, lower environmental impact, and increased efficacy. chiralpedia.com

Chiral halogenated compounds are common motifs in agrochemical structures. mdpi.com Therefore, this compound represents a potential chiral building block for the synthesis of new agrochemicals. Its functional groups allow for the introduction of various pharmacophores and the construction of complex molecular frameworks. The development of efficient and sustainable methods for producing enantiomerically pure agrochemicals is an active area of research, and chiral synthons like this compound are valuable tools in this endeavor.

Precursors to Biologically Active Molecules

Beyond its role in the synthesis of specific pharmaceutical intermediates like those related to pentoxifylline, this compound has the potential to be a precursor to a wider range of biologically active molecules. Chiral alcohols are fundamental building blocks in the synthesis of many natural products and synthetic compounds with interesting biological properties.

For instance, chiral alcohols are key intermediates in the synthesis of antiviral and anti-inflammatory agents. nih.govrsc.org The stereochemistry of the hydroxyl group is often crucial for the molecule's interaction with biological targets such as enzymes and receptors. While direct synthesis of specific antiviral or anti-inflammatory drugs from this compound is not prominently reported, its structure is amenable to transformations that could lead to such compounds. The chloro group can be converted to other functionalities, and the chiral alcohol can be elaborated to introduce the necessary structural features for biological activity.

The development of novel synthetic methodologies can expand the utility of this compound as a precursor. For example, advances in organocatalysis and biocatalysis offer new ways to transform chiral alcohols into a diverse array of complex molecules with high stereoselectivity. nih.gov

Stereoselective Ligand and Catalyst Synthesis

The synthesis of chiral ligands for asymmetric catalysis is a cornerstone of modern organic chemistry. These ligands, when complexed with a metal center, can catalyze reactions to produce enantiomerically enriched products. Chiral phosphine (B1218219) ligands are a particularly important class of ligands used in a wide range of asymmetric transformations, including hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govdaicelchiraltech.cn

Although the direct use of this compound in the synthesis of widely recognized chiral ligands is not extensively documented, its structure contains the necessary elements for such applications. The chiral backbone of this compound could be incorporated into the structure of a new ligand. For example, the hydroxyl group could be used as an anchor point to attach a phosphine moiety, while the alkyl chloride could be used to connect to another part of the ligand structure or to a solid support.

The development of new chiral ligands is a continuous effort in academia and industry to find more efficient and selective catalysts for the synthesis of enantiomerically pure compounds. Chiral building blocks like this compound are valuable starting materials in the design and synthesis of novel ligand architectures.

Computational and Theoretical Studies of R 6 Chloro 2 Hexanol

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic structure and properties of molecules. For (R)-6-Chloro-2-hexanol, DFT studies can provide valuable data on its geometry, thermodynamic stability, and spectroscopic properties. While specific DFT studies exclusively focused on this compound are not widely available in the literature, the principles of such analyses can be described.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy conformation. The B3LYP functional with a basis set like 6-311++G(d,p) is a common choice for such calculations, providing a good balance between accuracy and computational cost. dergipark.org.tr These calculations can yield important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Furthermore, DFT can be used to calculate thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy. These values are essential for understanding the molecule's stability and its behavior in chemical reactions. While experimentally derived values are preferred, computed data serves as a valuable predictive tool, especially for novel or difficult-to-study compounds.

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

| Dipole Moment | - | Indicates the overall polarity of the molecule |

Note: The values in this table are illustrative of the data that would be obtained from DFT calculations and are not from a published study on this specific molecule.

Molecular Modeling and Conformational Analysis

The flexible six-carbon chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Molecular modeling and conformational analysis are computational techniques used to identify the most stable conformers and to understand the energy landscape of the molecule's flexibility.

Conformational analysis involves systematically rotating the single bonds within the molecule and calculating the potential energy of each resulting conformation. This process helps to identify the low-energy conformers that are most likely to exist at a given temperature. For a molecule with multiple rotatable bonds like this compound, this can be a complex task. Computational methods, such as molecular mechanics or quantum chemical calculations, are employed to perform these energy evaluations. The presence of both a hydroxyl and a chloro substituent can lead to intramolecular interactions, such as hydrogen bonding, which can significantly influence the conformational preferences.

Molecular modeling can also be used to visualize the three-dimensional structure of the most stable conformers, providing insights into how the molecule might interact with other molecules, such as biological receptors or catalysts. This is particularly important for a chiral molecule like this compound, as its specific 3D shape is key to its biological activity and stereospecific reactions.

Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. youtube.com For this compound, SAR studies would explore how modifications to its structure, such as changing the position of the chloro or hydroxyl group, or altering the length of the carbon chain, would affect its properties. nih.gov

Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to build mathematical models that predict the activity of compounds based on their molecular descriptors. These descriptors can be derived from the molecule's 2D or 3D structure and can include electronic, steric, and hydrophobic properties.

Topological descriptors are numerical values derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. nih.gov These descriptors encode information about the size, shape, and branching of a molecule and are widely used in QSAR studies.

One such descriptor is the Eccentric Connectivity Index (ECI) , which is calculated based on the degree of each vertex (atom) and its eccentricity (the maximum distance to any other vertex in the graph). researchgate.net The ECI has been shown to correlate with various physicochemical and biological properties of molecules. researchgate.net

For this compound, the ECI would be calculated by considering the connectivity of each heavy atom (carbon, oxygen, and chlorine) and their distances within the molecular graph. The value of the ECI, along with other topological indices, could then be used in a QSAR model to predict, for example, its potential as an intermediate in the synthesis of pharmaceuticals.

Table 2: Hypothetical Calculation of the Eccentric Connectivity Index for this compound

| Atom | Degree | Eccentricity | Degree * Eccentricity |

| C1 | 1 | 6 | 6 |

| C2 | 3 | 5 | 15 |

| C3 | 2 | 4 | 8 |

| C4 | 2 | 3 | 6 |

| C5 | 2 | 4 | 8 |

| C6 | 2 | 5 | 10 |

| O | 1 | 6 | 6 |

| Cl | 1 | 6 | 6 |

| Total ECI | 65 |

Note: This is a simplified, illustrative calculation. The actual calculation would depend on the specific graph representation and distance definitions used.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, computational methods can be used to study the pathways of its synthesis or its subsequent reactions.

A key synthetic route to this compound is the stereoselective reduction of 6-chloro-2-hexanone (B157210). Computational studies could be employed to model the transition states of this reaction, for example, when using a chiral catalyst. By calculating the energies of the transition states for the formation of the (R) and (S) enantiomers, one could predict the enantiomeric excess of the reaction, which is a critical parameter in asymmetric synthesis.

These computational approaches can provide a detailed, step-by-step picture of the reaction mechanism, including the identification of intermediates and the determination of activation energies. This information is invaluable for optimizing reaction conditions and for designing more efficient and selective catalysts.

Future Perspectives and Research Directions

Novel Synthetic Routes and Catalytic Systems for Enhanced Enantioselectivity

The primary route to (R)-6-Chloro-2-hexanol involves the asymmetric reduction of the prochiral ketone, 6-chloro-2-hexanone (B157210). While effective, current research is focused on developing more efficient, sustainable, and highly enantioselective catalytic systems.

Asymmetric Transfer Hydrogenation (ATH): Building upon established methods using catalysts like (R)-BINAP-ruthenium complexes, future work is exploring the development of next-generation catalysts. These include earth-abundant metal catalysts (e.g., iron, manganese) and novel chiral ligands that can operate at lower catalyst loadings and under milder conditions, reducing both cost and environmental impact. The mechanism is believed to involve a metal-ligand bifunctional process where a hydride from the metal center and a proton from the ligand are transferred to the ketone.

Chemoenzymatic and Biocatalytic Approaches: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of alcohol dehydrogenases (ADHs), for instance from Lactobacillus species, can provide excellent stereoselectivity for the reduction of 6-chloro-2-hexanone. Future research is directed towards:

Enzyme Engineering: Utilizing techniques like directed evolution and rational design to create bespoke ADH variants with enhanced activity, stability, and specificity for halogenated substrates.

Whole-Cell Biocatalysis: Employing engineered microorganisms as "whole-cell" catalysts, which eliminates the need for costly enzyme purification and facilitates cofactor regeneration.

Chemoenzymatic Cascades: Designing one-pot reactions that couple a metal-catalyzed step with an enzymatic reduction. This approach combines the efficiency of metal catalysis for scaffold synthesis with the high selectivity of enzymes for generating the final chiral center, streamlining the synthetic process.

A comparison of emerging catalytic systems highlights the trend towards more sustainable and selective methods.

| Catalytic System | Catalyst Type | Key Advantages | Research Direction |

| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (e.g., Ru, Rh, Ir) | High turnover numbers, well-established | Development of catalysts based on earth-abundant metals; novel ligand design. |

| Biocatalytic Reduction | Isolated Enzymes (ADHs) or Whole-Cell Systems | High enantioselectivity (>99% ee), mild conditions, environmentally friendly | Enzyme engineering for improved substrate scope and stability; process optimization. |

| Chemoenzymatic Cascades | Metal Catalyst + Enzyme | One-pot synthesis, combines advantages of both systems | Overcoming catalyst/enzyme incompatibility; optimizing reaction conditions for tandem reactions. |

This table is generated based on principles of asymmetric synthesis and biocatalysis and does not represent specific experimental data for this compound without direct citation.

Expanded Applications in Advanced Materials Science and Targeted Drug Discovery

Beyond its current role as a synthetic intermediate, the unique structure of this compound makes it a candidate for novel applications in materials science and as a key fragment in the development of targeted therapeutics.

Advanced Materials Science: The presence of a chiral center and a halogen atom suggests potential applications in the field of liquid crystals and chiral polymers.

Chiral Dopants: Chiral molecules are often used as dopants to induce helical twisting in nematic liquid crystal phases, creating chiral nematic (cholesteric) phases essential for display technologies and optical sensors. The structure of this compound could be modified to create novel dopants.

Functional Polymers: The bifunctionality of the molecule allows it to be incorporated into polymer backbones or as a pendant group. This could lead to the development of chiral polymers with specific properties for enantioselective separations or as catalysts in asymmetric synthesis. The chlorine atom can also serve as a site for further functionalization or as a component in halogen-bonded supramolecular materials.

Targeted Drug Discovery: As a chiral building block, this compound provides stereochemical control crucial for the biological activity of pharmaceuticals. nih.gov Future research will likely see its incorporation into more complex molecules designed for specific biological targets. Its linear, flexible chain with reactive ends makes it a versatile scaffold for synthesizing analogs of existing drugs or for fragment-based drug discovery campaigns aimed at new protein targets. For example, it is recognized as an impurity standard in the synthesis of Darunavir, an HIV protease inhibitor, highlighting its relevance in pharmaceutical development and quality control. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques for Chiral Analysis

The accurate determination of enantiomeric excess (ee) is critical for both the synthesis and application of this compound. Advanced analytical techniques are continuously being refined to provide more sensitive and efficient chiral analysis.

Chromatographic Methods:

Chiral Gas Chromatography (GC): As a volatile compound, this compound is well-suited for analysis by GC. Chiral stationary phases (CSPs), particularly those based on derivatized cyclodextrins, are highly effective for separating enantiomers of chiral alcohols. gcms.czmdpi.com Future developments focus on creating more robust and selective CSPs for a wider range of analytes.

Chiral High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or for preparative-scale separations, HPLC with polysaccharide-based CSPs is the method of choice. csfarmacie.czchromatographyonline.com Research is ongoing to develop new CSPs and mobile phase conditions to improve resolution and reduce analysis time. csfarmacie.cz

Spectroscopic and Chiroptical Methods:

NMR Spectroscopy: The determination of ee using Nuclear Magnetic Resonance (NMR) is a powerful tool. This is achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (e.g., Mosher's acid) or by using a chiral solvating agent, which induces temporary and distinct chemical shifts for each enantiomer. researchgate.net Newer methods even use achiral resolving agents that can detect enantiomeric excess through complexation dynamics. nih.govsemanticscholar.org

Vibrational Circular Dichroism (VCD): VCD is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. wikipedia.orgbruker.com By comparing the experimental VCD spectrum of this compound with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory), its absolute configuration can be unequivocally determined in solution. nih.gov This technique is particularly powerful as it provides structural information without the need for crystallization. nih.gov

| Technique | Principle | Information Provided | Future Trends |

| Chiral GC | Differential interaction with a chiral stationary phase. gcms.cz | Enantiomeric excess (ee), purity. | New, more selective, and thermally stable stationary phases. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. csfarmacie.cz | Enantiomeric excess (ee), purity, preparative separation. | Development of novel chiral selectors; Ultra-High Performance Chiral Chromatography (UHPC). |

| NMR Spectroscopy | Formation of diastereomeric complexes with chiral agents. researchgate.net | In-situ enantiomeric excess (ee) determination. | Development of new chiral derivatizing/solvating agents; methods using achiral probes. semanticscholar.org |

| VCD Spectroscopy | Differential absorption of circularly polarized IR light. wikipedia.org | Absolute configuration, conformational analysis in solution. | Improved instrumentation sensitivity; integration with advanced computational methods. |

This table summarizes general principles of common analytical techniques for chiral molecules.

Interdisciplinary Research with Biological Systems for Mechanistic Elucidation

The interaction of small halogenated chiral molecules with biological systems is a growing area of research, offering insights into enzyme mechanisms and metabolic pathways.

Enzyme-Substrate Interactions: Haloalcohol dehalogenases are bacterial enzymes that catalyze the conversion of vicinal haloalcohols into epoxides, a crucial step in the detoxification of environmental pollutants. nih.govrug.nl Studies on these enzymes using substrates analogous to this compound reveal a detailed catalytic mechanism. A catalytic triad (B1167595) (commonly Ser-Tyr-Arg) in the enzyme's active site facilitates the deprotonation of the alcohol's hydroxyl group. nih.govrug.nl This generates an internal nucleophile (alkoxide) that attacks the carbon bearing the halogen, leading to an intramolecular substitution (SNi) reaction that expels the halide ion and forms an epoxide ring. nih.gov

Future interdisciplinary research could involve:

Structural Biology: Obtaining crystal structures of dehalogenases or related alcohol dehydrogenases in complex with this compound to visualize the precise interactions within the active site that govern substrate binding and stereoselectivity.

Mechanistic Probes: Using isotopically labeled versions of this compound to probe kinetic isotope effects and further elucidate the transition state of the enzymatic reaction.

Metabolic Pathway Discovery: Investigating how microorganisms metabolize this compound, which could lead to the discovery of novel enzymes and biocatalytic pathways for bioremediation or green chemistry applications. These haloalcohol dehalogenases are structurally related to the broader family of short-chain dehydrogenases/reductases (SDRs), but have evolved to perform a dehalogenation reaction instead of a redox reaction. nih.govd-nb.info

Q & A

Q. What are the recommended methods for synthesizing (R)-6-Chloro-2-hexanol in laboratory settings?

The synthesis of this compound typically involves stereoselective reduction of 6-Chloro-2-hexanone. A common approach employs chiral catalysts, such as (R)-BINAP-ruthenium complexes, to achieve enantiomeric excess (ee) >90% . Alternatively, enzymatic reduction using alcohol dehydrogenases (e.g., from Lactobacillus spp.) can provide high stereoselectivity under mild conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the enantiomerically pure product. Note that reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

Q. How can researchers characterize the structural and optical purity of this compound?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm the position of the chloro and hydroxyl groups (e.g., δ ~3.6 ppm for the hydroxyl-bearing carbon) .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralcel OD-H) with hexane/isopropanol (95:5) to resolve enantiomers. Retention time differences ≥2 minutes indicate high ee .

- Polarimetry : Measure optical rotation () and compare to literature values for the (R)-enantiomer.

- Mass Spectrometry : ESI-MS or EI-MS (e.g., m/z 136.62 for [M-Cl]) to confirm molecular weight .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified when synthesizing this compound, and what factors influence accuracy?

Enantiomeric excess is best determined via chiral derivatization followed by GC-MS or HPLC:

Derivatize with a chiral agent (e.g., Mosher’s acid chloride) to form diastereomers.

Analyze using a non-chiral GC column (e.g., DB-5) to separate derivatives.

Calibrate with racemic standards to quantify ee.

Critical considerations :

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, boiling point) of this compound?

Discrepancies often arise from:

- Impurity profiles : Residual solvents (e.g., DMF) or starting materials (e.g., 6-Chloro-2-hexanone) alter measured properties. Use differential scanning calorimetry (DSC) to assess purity (>98% by melting point analysis).

- Stereochemical variability : Racemic mixtures vs. enantiopure samples. Cross-reference data with optically pure batches synthesized via asymmetric catalysis .

- Measurement protocols : Standardize conditions (e.g., atmospheric pressure for boiling point determination) .

Q. How does the chloro substituent at the 2-position influence the reactivity of this compound in nucleophilic substitution reactions?

The chloro group’s proximity to the hydroxyl group introduces steric hindrance, reducing reactivity in SN2 mechanisms. For example:

Q. What experimental designs minimize decomposition during long-term storage of this compound?

- Storage conditions : Amber glass vials under inert gas (Ar/N) at –20°C to prevent oxidation.

- Stabilizers : Add 0.1% (w/v) BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Incompatibilities : Avoid contact with strong bases (risk of elimination) or metal salts (risk of catalytic decomposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.